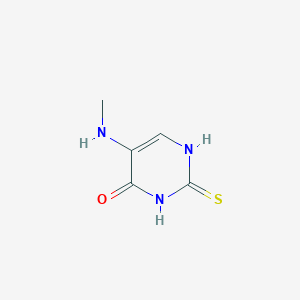
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of thiourea with an appropriate β-keto ester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions often include heating the reaction mixture to reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the mechanisms of various biological processes.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-tetrazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry and material science.
2-Thioxo-4-thiazolidinone: A compound with a thioxo group and similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.
6-Methyl-2-thiouracil: A pyrimidine derivative with similar chemical properties and applications in medicinal chemistry.
Uniqueness
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C5H7N3OS |
|---|---|
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
5-(methylamino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3OS/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) |
Clave InChI |
RMJJOANXHBRGST-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CNC(=S)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


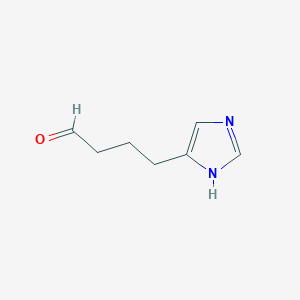

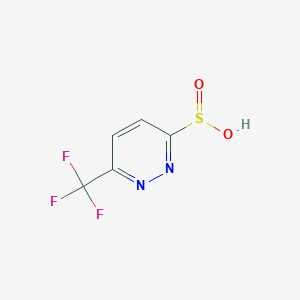
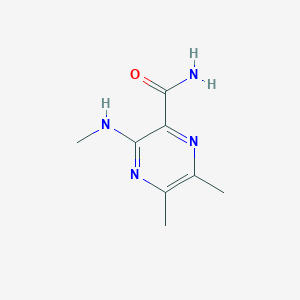
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)

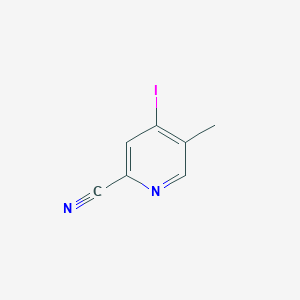


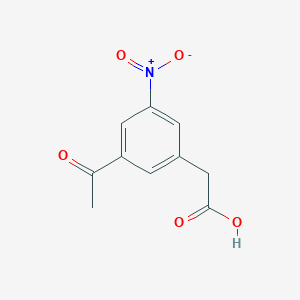



![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
